![molecular formula C12H10BClO3 B1457211 [4-(4-Chlorphenoxy)phenyl]boronsäure CAS No. 1035491-05-4](/img/structure/B1457211.png)

[4-(4-Chlorphenoxy)phenyl]boronsäure

Übersicht

Beschreibung

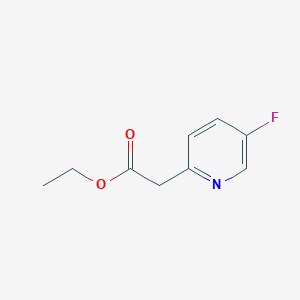

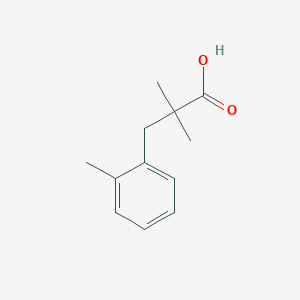

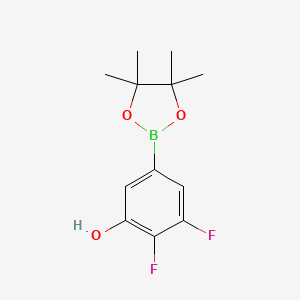

[4-(4-Chlorophenoxy)phenyl]boronic acid is a useful research compound. Its molecular formula is C12H10BClO3 and its molecular weight is 248.47 g/mol. The purity is usually 95%.

The exact mass of the compound [4-(4-Chlorophenoxy)phenyl]boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [4-(4-Chlorophenoxy)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Chlorophenoxy)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

[4-(4-Chlorphenoxy)phenyl]boronsäure: wird in verschiedenen sensorischen Anwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren kann. Diese Wechselwirkung ist entscheidend für homogene Assays und heterogene Detektion, einschließlich an der Grenzfläche des Sensormaterials oder innerhalb der gesamten Probe .

Biologische Markierung

Die Schlüsselinteraktion der Verbindung mit Diolen ermöglicht auch ihren Einsatz in der biologischen Markierung. Sie kann an Biomoleküle konjugiert werden, was die Detektion und Verfolgung biologischer Prozesse ermöglicht .

Proteinmanipulation und -modifikation

Forscher verwenden This compound für die Proteinmanipulation und -modifikation. Dazu gehört die Veränderung der Proteinstruktur, -funktion oder die Anbindung von Proteinen an andere Moleküle oder Oberflächen zur Untersuchung .

Trennungstechnologien

In Trennungstechnologien wird dieses Boronsäurederivat verwendet, um komplexe Gemische zu trennen. Es kann selektiv an bestimmte Moleküle binden, was ihre Isolierung aus einem Gemisch unterstützt .

Entwicklung von Therapeutika

Die Verbindung wird wegen ihres Potenzials in der Entwicklung von Therapeutika untersucht. Ihre Fähigkeit, an bestimmte biologische Moleküle zu binden, macht sie zu einem Kandidaten für gezielte Medikamentenverabreichungssysteme .

Elektrophorese von glykierten Molekülen

Sie wird auch in der Elektrophorese von glykierten Molekülen eingesetzt. Diese Anwendung nutzt die Affinität der Verbindung zu Zuckerresten, die bei der Analyse von glykosylierten Proteinen hilfreich ist .

Biochemische Analyse

Biochemical Properties

[4-(4-Chlorophenoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The boronic acid group in [4-(4-Chlorophenoxy)phenyl]boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be used to study the function and regulation of serine proteases in different biological contexts .

Cellular Effects

The effects of [4-(4-Chlorophenoxy)phenyl]boronic acid on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, [4-(4-Chlorophenoxy)phenyl]boronic acid has been shown to induce apoptosis, a programmed cell death mechanism, by inhibiting proteasome activity. This inhibition leads to the accumulation of misfolded proteins and the activation of stress response pathways, ultimately resulting in cell death. Additionally, [4-(4-Chlorophenoxy)phenyl]boronic acid can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, [4-(4-Chlorophenoxy)phenyl]boronic acid exerts its effects through the inhibition of proteasome activity. The boronic acid group of the compound binds to the catalytic threonine residue in the proteasome’s active site, preventing the degradation of ubiquitinated proteins. This inhibition disrupts the normal protein turnover process, leading to the accumulation of damaged and misfolded proteins. The resulting cellular stress triggers various signaling pathways, including the unfolded protein response (UPR) and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(4-Chlorophenoxy)phenyl]boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Studies have shown that the inhibitory effects of [4-(4-Chlorophenoxy)phenyl]boronic acid on proteasome activity can persist for several hours, but the compound’s efficacy may decrease over time due to degradation. Long-term exposure to [4-(4-Chlorophenoxy)phenyl]boronic acid in cell culture systems has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses .

Dosage Effects in Animal Models

The effects of [4-(4-Chlorophenoxy)phenyl]boronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, [4-(4-Chlorophenoxy)phenyl]boronic acid can induce toxic effects, including liver and kidney damage, due to the accumulation of misfolded proteins and the activation of stress response pathways. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant proteasome inhibition and therapeutic effects.

Metabolic Pathways

[4-(4-Chlorophenoxy)phenyl]boronic acid is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with the proteasome, a multi-enzyme complex responsible for degrading ubiquitinated proteins. By inhibiting proteasome activity, [4-(4-Chlorophenoxy)phenyl]boronic acid affects the metabolic flux of proteins and alters the levels of various metabolites involved in stress response pathways. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, [4-(4-Chlorophenoxy)phenyl]boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, [4-(4-Chlorophenoxy)phenyl]boronic acid can accumulate in specific cellular compartments, such as the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on proteasome activity .

Subcellular Localization

The subcellular localization of [4-(4-Chlorophenoxy)phenyl]boronic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with the proteasome and inhibits its activity. Targeting signals and post-translational modifications may direct [4-(4-Chlorophenoxy)phenyl]boronic acid to specific subcellular compartments, enhancing its efficacy and specificity in inhibiting proteasome activity .

Eigenschaften

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCZAQAFQKTBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035491-05-4 | |

| Record name | [4-(4-chlorophenoxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

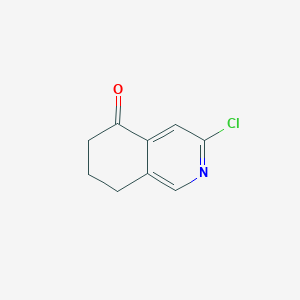

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

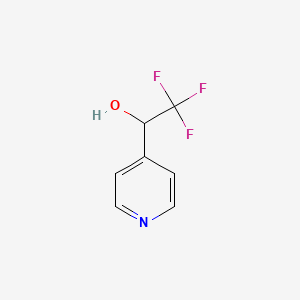

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

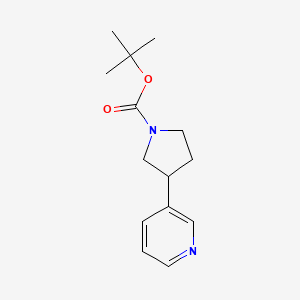

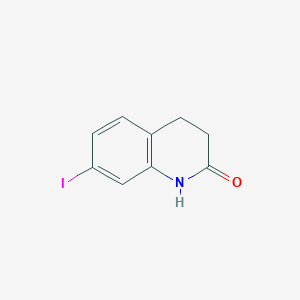

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

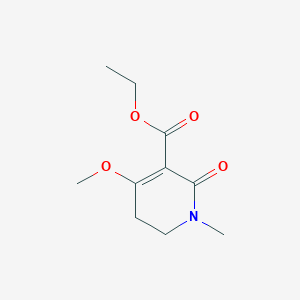

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)